molecular formula C6H14BrNO3 B1285541 6-Aminooxy-hexanoic acid; hydrobromide CAS No. 448954-98-1

6-Aminooxy-hexanoic acid; hydrobromide

Cat. No.: B1285541
CAS No.: 448954-98-1
M. Wt: 228.08 g/mol
InChI Key: BGUDSFOAMPGEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminooxy-hexanoic acid; hydrobromide is a useful research compound. Its molecular formula is C6H14BrNO3 and its molecular weight is 228.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Sequencing and Protecting Group

6-Aminooxy-hexanoic acid, specifically as 6-Amino-4-oxo-hexanoic acid, has been utilized in DNA sequencing. It serves as a fluorescent probe attached to the amino function of a derivative of levulinic acid. This compound has been developed for the protection of hydroxyl groups in DNA sequencing methods. It introduces a rapidly removable protecting group under mild conditions, making it valuable in sensitive DNA sequencing applications (Rasolonjatovo & Sarfati, 1998).

Synthesis of Non-proteinogenic Amino Acids

The compound has been used in the synthesis of non-proteinogenic amino acids. For instance, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) is synthesized from related derivatives, demonstrating the compound's utility in creating specialized amino acids for various research and industrial applications (Adamczyk & Reddy, 2001).

Role in Chemical Synthesis and Industry

6-Aminohexanoic acid, closely related to 6-Aminooxy-hexanoic acid, is used in chemical synthesis and industry. It is a significant component in the synthesis of modified peptides and plays a role in the nylon industry. Additionally, it is used as a linker in biologically active structures, highlighting its versatility in various molecular structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Mechanism of Action

Target of Action

6-Aminooxy-hexanoic acid hydrobromide is an alkyl chain-based PROTAC linker . The primary targets of this compound are proteins that are recognized by the two different ligands connected by the linker. One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound works by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved through the two different ligands connected by the linker in the PROTAC .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By selectively targeting proteins for degradation, it can influence various downstream effects depending on the specific proteins targeted.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific proteins being targeted.

Future Directions

Currently, 6-Aminooxy-hexanoic acid; hydrobromide is being used for proteomics research . Its role as a linker in PROTACs suggests potential applications in the development of targeted therapies .

Biochemical Analysis

Biochemical Properties

6-Aminooxy-hexanoic acid; hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . PROTACs are molecules that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. This compound acts as an alkyl chain-based linker in these reactions, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction facilitates the selective degradation of the target protein, making it a valuable tool in targeted therapy drug development .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a linker in PROTACs, it promotes the degradation of specific proteins, thereby modulating cell function . This modulation can lead to changes in cell signaling pathways, affecting downstream processes such as gene expression and metabolic activities. The compound’s ability to selectively degrade target proteins makes it a powerful tool for studying cellular processes and developing targeted therapies .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. It binds to both the E3 ubiquitin ligase and the target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This process involves the formation of a ternary complex, where the PROTAC molecule brings the E3 ligase and the target protein into close proximity, enabling the transfer of ubiquitin molecules to the target protein . The degradation of the target protein results in the modulation of cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the degradation of this compound can impact its effectiveness in promoting protein degradation . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs . Researchers must carefully determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the use of this compound in research and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The efficient transport and distribution of this compound are essential for its effectiveness in promoting protein degradation and modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on protein degradation . Understanding the subcellular localization of this compound is important for optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

6-aminooxyhexanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.BrH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUDSFOAMPGEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCON.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590282
Record name 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448954-98-1
Record name 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminooxy-hexanoic acid; hydrobromide
Reactant of Route 2
6-Aminooxy-hexanoic acid; hydrobromide
Reactant of Route 3
6-Aminooxy-hexanoic acid; hydrobromide
Reactant of Route 4
6-Aminooxy-hexanoic acid; hydrobromide
Reactant of Route 5
6-Aminooxy-hexanoic acid; hydrobromide
Reactant of Route 6
6-Aminooxy-hexanoic acid; hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.